molecular formula C16H20N2O3 B4028765 N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE

Cat. No.: B4028765
M. Wt: 288.34 g/mol
InChI Key: RMHAGYCHBZKSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE is a complex organic compound characterized by its unique bicyclic structure This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry and materials science The bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method is the Diels-Alder reaction, which forms the bicyclic structure from a cyclohexene and a dienophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and pressures to ensure selective reactions .

Major Products

Major products from these reactions include the corresponding amine derivative from reduction and various substituted benzamides from substitution reactions .

Scientific Research Applications

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets. In biological systems, it acts as an uncompetitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site. This interaction inhibits the receptor’s activity, which is crucial in the context of neurodegenerative diseases .

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(14-9-11-6-7-12(14)8-11)17-16(19)13-4-2-3-5-15(13)18(20)21/h2-5,10-12,14H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHAGYCHBZKSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-NITROBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.